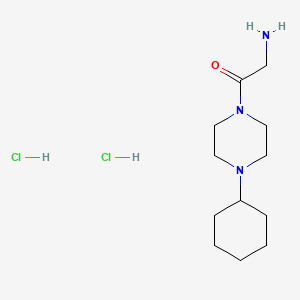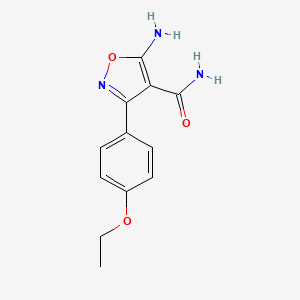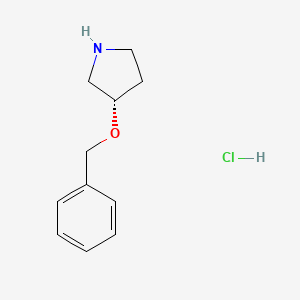![molecular formula C9H6BrClN2 B1371687 3-Bromo-2-cloro-5-metil[1,6]naftiridina CAS No. 1192263-93-6](/img/structure/B1371687.png)
3-Bromo-2-cloro-5-metil[1,6]naftiridina
Descripción general
Descripción
3-Bromo-2-chloro-5-methyl-1,6-naphthyridine is a heterocyclic compound with the molecular formula C9H6BrClN2 It belongs to the class of naphthyridines, which are characterized by a fused ring system containing nitrogen atoms
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-5-methyl-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and cellular pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine typically involves the bromination and chlorination of a naphthyridine precursor. One common method is the reaction of 2-chloro-5-methyl-1,6-naphthyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled addition of bromine to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine oxides or reduction to form naphthyridine derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted naphthyridines with various functional groups.
- Naphthyridine oxides and reduced naphthyridine derivatives.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes critical for disease progression.
Comparación Con Compuestos Similares
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine: Similar in structure but with a methoxy group instead of chlorine.
2-Chloro-5-methyl-1,6-naphthyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Methyl-1,6-naphthyridine: The simplest form without halogen substitutions.
Uniqueness: 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This dual halogenation also enhances its potential as a versatile intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
3-bromo-2-chloro-5-methyl-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-6-4-7(10)9(11)13-8(6)2-3-12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTHTAXIHZGRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=NC(=C(C=C12)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



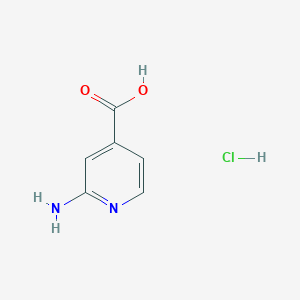
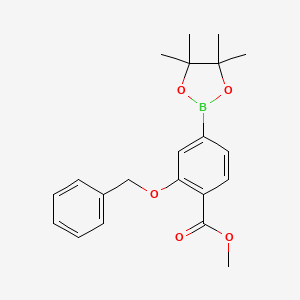
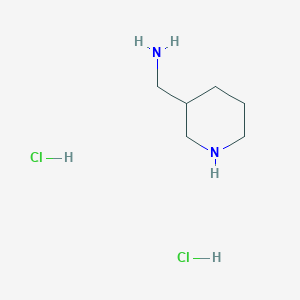

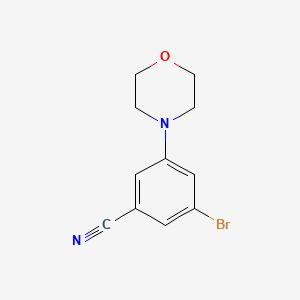
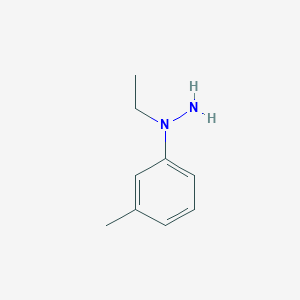
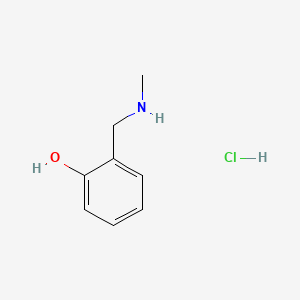

![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)
